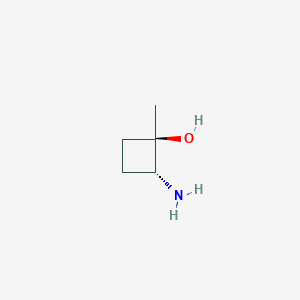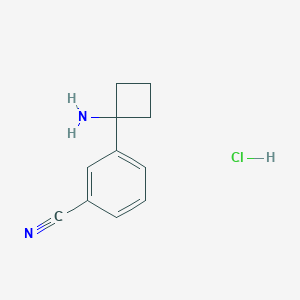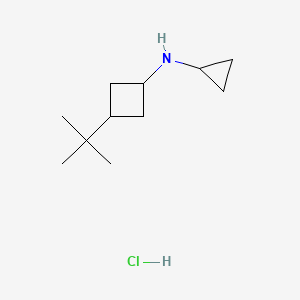![molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 1909335-92-7](/img/structure/B3249045.png)
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Mécanisme D'action
Target of Action
The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .
Méthodes De Préparation
The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the spiro[3.3]heptane framework.
Reaction Conditions: Common synthetic routes include the reaction of vinyl azides with monocyclic cyclopropanols in the presence of manganese(III) acetylacetonate (Mn(acac)3) to form the pyridine ring.
Industrial Production: Industrial methods may involve the use of catalytic amounts of Mn(acac)3 and other reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: These reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and alkylated products.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride can be compared with other spiro compounds:
Propriétés
Numéro CAS |
1909335-92-7 |
|---|---|
Formule moléculaire |
C11H15ClN2 |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |
Clé InChI |
UASPIYMJYZZCLY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |
SMILES canonique |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3248977.png)



![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3249052.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)
